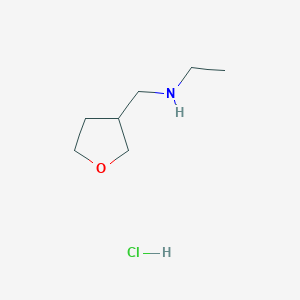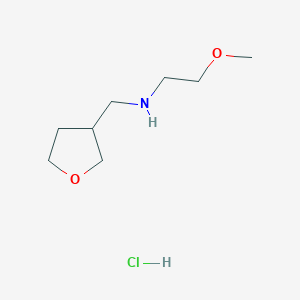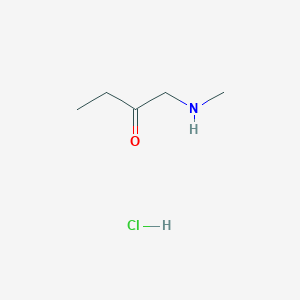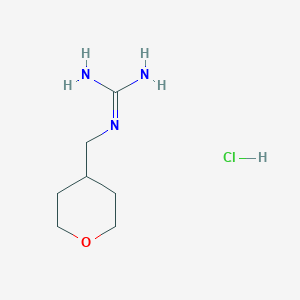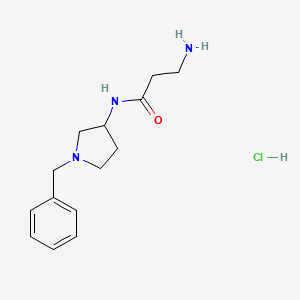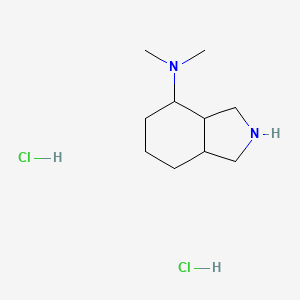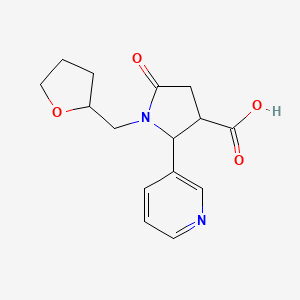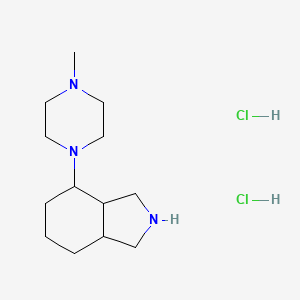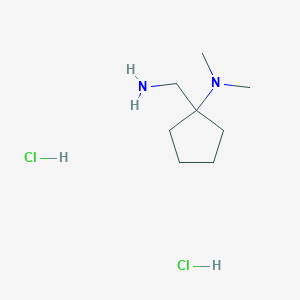![molecular formula C16H17ClN2 B1486328 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 1019580-89-2](/img/structure/B1486328.png)
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine
描述
1-(4-Chlorophenyl)methyl-1,2,3,4-tetrahydroquinolin-6-amine, also known as 1-(4-chlorophenyl)methyl-6-amino-1,2,3,4-tetrahydroquinoline (CPMTQA) is a synthetic compound belonging to the family of quinoline derivatives. CPMTQA is used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. It has been found to possess a variety of biochemical and physiological effects, and has advantages and limitations for lab experiments. In
科学研究应用
CPMTQA has been used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. It has been used as a substrate for the inhibition of monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been used as a substrate for the inhibition of cytochrome P450, an enzyme involved in the metabolism of drugs. CPMTQA has also been used as a substrate for the inhibition of tyrosine hydroxylase, an enzyme involved in the production of the neurotransmitter dopamine.
作用机制
CPMTQA is believed to act as an inhibitor of the enzymes MAO-A, cytochrome P450, and tyrosine hydroxylase. It binds to the active site of the enzymes, preventing the enzymes from performing their normal functions.
生化和生理效应
CPMTQA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes MAO-A, cytochrome P450, and tyrosine hydroxylase. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on the body. In addition, CPMTQA has been found to inhibit the release of norepinephrine, a hormone involved in stress response.
实验室实验的优点和局限性
CPMTQA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Another advantage is that it is a relatively stable compound, making it suitable for long-term storage. One limitation is that CPMTQA is not very soluble in water, making it difficult to use in some experiments.
未来方向
CPMTQA has a variety of potential future applications in scientific research. It could be used in the development of new drugs for the treatment of various diseases and disorders. It could also be used to study the effects of MAO-A, cytochrome P450, and tyrosine hydroxylase inhibition on the body. In addition, CPMTQA could be used to study the effects of norepinephrine inhibition on the body. Finally, CPMTQA could be used in the development of new compounds that could be used to modulate the activity of MAO-A, cytochrome P450, and tyrosine hydroxylase.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c17-14-5-3-12(4-6-14)11-19-9-1-2-13-10-15(18)7-8-16(13)19/h3-8,10H,1-2,9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZBESOBSHFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)
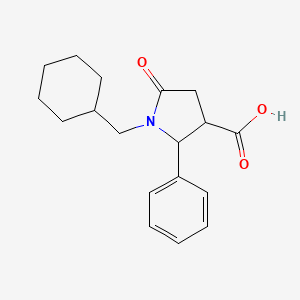
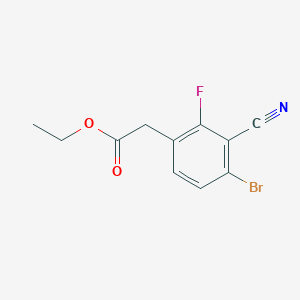

![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)
